N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine
Overview
Description
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine: is a chemical compound with the molecular formula C11H25NO2Si. It is a versatile compound used in various scientific research applications, particularly in the fields of chemistry and medicinal chemistry. The compound is known for its role in the synthesis of bioactive molecules and its utility in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-aminoethanol to form the intermediate tert-butyl(dimethyl)silyloxyethylamine. This intermediate is then reacted with oxetan-3-one under specific conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxetane ring.
Reduction: Amine derivatives.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including amines and amino acids.
Biology: The compound is utilized in the development of bioisosteres for drug discovery.
Medicine: It plays a role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine involves its ability to act as a versatile intermediate in chemical reactions. The tert-butyl(dimethyl)silyl group provides steric protection and enhances the stability of the compound, allowing for selective reactions at the oxetane ring. The compound’s reactivity is influenced by the presence of the silyl group, which can be removed under specific conditions to reveal reactive sites for further chemical transformations.
Comparison with Similar Compounds
N-tert-Butyldiethanolamine: Similar in structure but lacks the oxetane ring.
2-(tert-Butyldimethylsilyloxy)ethanamine: Similar but with different functional groups.
Uniqueness: N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of bioactive molecules and drug discovery.
Properties
IUPAC Name |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-7-6-12-10-8-13-9-10/h10,12H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUNDUIRVDRSPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNC1COC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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